![molecular formula C8H10N2O3 B1456444 1,3-Diazaspiro[4.5]decane-2,4,8-triona CAS No. 51145-74-5](/img/structure/B1456444.png)
1,3-Diazaspiro[4.5]decane-2,4,8-triona
Descripción general
Descripción
“1,3-Diazaspiro[4.5]decane-2,4-dione” is a chemical compound with the CAS Number 702-62-5 . It has a molecular weight of 168.2 . The IUPAC name for this compound is 1,3-diazaspiro[4.5]decane-2,4-dione .
Synthesis Analysis
The synthesis of related compounds, such as 1,3,8-Triazaspiro[4.5]decane-2,4-diones, has been reported. For instance, spiroconnected N-alkoxyalkylpiperidine hydantoins were obtained via the Strecker reaction of cyanohydrin with ammonium carbonate .
Molecular Structure Analysis
The molecular structure of “1,3-Diazaspiro[4.5]decane-2,4-dione” can be represented by the SMILES string O=C1NC(=O)C2(CCNCC2)N1 .
Physical And Chemical Properties Analysis
“1,3-Diazaspiro[4.5]decane-2,4-dione” is a solid at ambient temperature . It has a boiling point of 218-220°C .
Aplicaciones Científicas De Investigación
Agonista Selectivo del Receptor Opioide Delta
Los investigadores han identificado derivados de la 1,3-Diazaspiro[4.5]decane-2,4,8-triona como un nuevo quimiotipo para agonistas selectivos del receptor opioide delta . Este descubrimiento es significativo porque los receptores opioides delta son objetivos potenciales para el tratamiento de trastornos neurológicos y psiquiátricos. Los derivados muestran promesa debido a su selectividad y eficacia en modelos preclínicos de dolor inflamatorio .
Eficacia Anti-Alodínica
En un estudio utilizando un modelo de dolor inflamatorio con adyuvante completo de Freund en ratones, los derivados de la this compound demostraron eficacia anti-alodínica . Esto sugiere aplicaciones potenciales en el desarrollo de tratamientos para afecciones caracterizadas por sensibilidad al dolor.
Inhibición de la Necroptosis
Los compuestos basados en la estructura de la this compound se han explorado como potentes inhibidores de la necroptosis . La necroptosis es una forma de muerte celular programada, y su inhibición es relevante en el tratamiento de trastornos inflamatorios y metástasis de cáncer.
Análisis de Cribado de Bibliotecas Químicas Centradas en GPCR
El compuesto se ha utilizado en ensayos de cribado de alto rendimiento como parte de una biblioteca química centrada en GPCR . Esta aplicación es crucial para el descubrimiento de fármacos, lo que permite a los investigadores identificar nuevos candidatos a fármacos con potencial terapéutico.
Acoplamiento Molecular y Dinámica
El acoplamiento molecular y las simulaciones dinámicas han utilizado derivados de la this compound para comprender su unión al sitio ortostérico de los receptores opioides delta . Esta aplicación es esencial para el diseño y desarrollo racional de fármacos.
Mejora de la Propiedad Farmacológica
La identificación de derivados de la this compound ha abierto vías para mejorar las propiedades farmacológicas de los agonistas del receptor opioide delta . Esto podría conducir al desarrollo de fármacos con menos efectos adversos y mejor eficacia clínica.
Expansión de la Biblioteca Química
El descubrimiento de este nuevo quimiotipo enriquece la diversidad de las bibliotecas químicas utilizadas en el descubrimiento de fármacos . Proporciona un nuevo andamiaje para el desarrollo de compuestos que se dirigen a varios receptores y enzimas.
Desarrollo de Candidatos Clínicos Alternativos
Las propiedades únicas de los derivados de la this compound los hacen alternativas adecuadas para los candidatos clínicos actuales dirigidos a los receptores opioides delta . Esto podría conducir potencialmente a avances en los ensayos clínicos y la atención al paciente.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 1,3-Diazaspiro[4.5]decane-2,4,8-trione is the delta opioid receptor . Delta opioid receptors are a clinical target for various neurological disorders, including migraine and chronic pain . The compound is selective for the delta opioid receptor over a panel of 167 other G-protein coupled receptors .
Mode of Action
1,3-Diazaspiro[4.5]decane-2,4,8-trione interacts with its target, the delta opioid receptor, by binding to the orthosteric site based on docking and molecular dynamic simulation . It is slightly biased towards G-protein signaling .
Pharmacokinetics
The pharmacokinetics of 1,3-Diazaspiro[4It’s worth noting that the compound was identified through a high-throughput screening assay , suggesting that it has been optimized for certain pharmacokinetic properties.
Result of Action
The most potent agonist hit compound has anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice . This suggests that the compound can alleviate pain, which is a key symptom in various neurological disorders.
Análisis Bioquímico
Biochemical Properties
1,3-Diazaspiro[4.5]decane-2,4,8-trione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in the necroptosis pathway . This interaction inhibits the activation of necroptosis, a form of programmed cell death, and shows therapeutic potential in inflammatory diseases . Additionally, 1,3-Diazaspiro[4.5]decane-2,4,8-trione has been found to interact with delta opioid receptors, exhibiting selective agonist activity .
Cellular Effects
1,3-Diazaspiro[4.5]decane-2,4,8-trione influences various cellular processes and functions. It has been shown to have significant anti-necroptotic effects in U937 cells, a human histiocytic lymphoma cell line . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the kinase activity of RIPK1, thereby blocking the necroptosis pathway and reducing inflammation . Furthermore, 1,3-Diazaspiro[4.5]decane-2,4,8-trione has been observed to modulate gene expression related to cell survival and apoptosis .
Molecular Mechanism
The molecular mechanism of 1,3-Diazaspiro[4.5]decane-2,4,8-trione involves its binding interactions with biomolecules and its effects on enzyme activity. This compound binds to the orthosteric site of delta opioid receptors, exhibiting selective agonist activity . It also inhibits the kinase activity of RIPK1 by binding to its active site, thereby preventing the phosphorylation events required for necroptosis activation . These interactions result in the modulation of cell signaling pathways and gene expression, ultimately influencing cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Diazaspiro[4.5]decane-2,4,8-trione have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1,3-Diazaspiro[4.5]decane-2,4,8-trione remains stable under specific conditions, maintaining its inhibitory activity against RIPK1 over extended periods .
Dosage Effects in Animal Models
The effects of 1,3-Diazaspiro[4.5]decane-2,4,8-trione vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and anti-necroptotic effects without causing adverse reactions . At higher doses, it may induce toxic effects, including seizures and tachyphylaxis . These threshold effects highlight the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing potential adverse effects .
Metabolic Pathways
1,3-Diazaspiro[4.5]decane-2,4,8-trione is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body Understanding these metabolic pathways is essential for optimizing its therapeutic applications and minimizing potential side effects .
Transport and Distribution
The transport and distribution of 1,3-Diazaspiro[4.5]decane-2,4,8-trione within cells and tissues are critical factors that influence its efficacy and safety. This compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within target tissues are essential for achieving desired therapeutic effects .
Subcellular Localization
The subcellular localization of 1,3-Diazaspiro[4.5]decane-2,4,8-trione plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . Its localization within subcellular structures influences its interactions with biomolecules and its overall efficacy . Understanding these localization mechanisms is essential for optimizing its therapeutic potential .
Propiedades
IUPAC Name |
1,3-diazaspiro[4.5]decane-2,4,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-5-1-3-8(4-2-5)6(12)9-7(13)10-8/h1-4H2,(H2,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSBWJVHDCWNQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



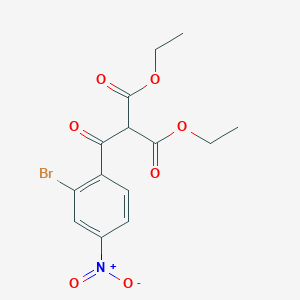
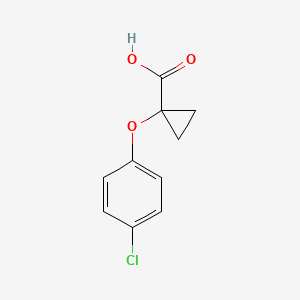
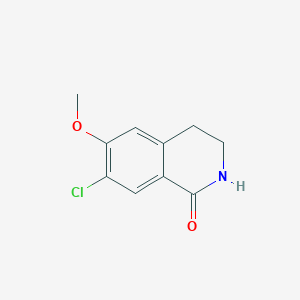
![Thieno[3,2-b]pyridine-7-carbonitrile](/img/structure/B1456371.png)


![N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1456376.png)
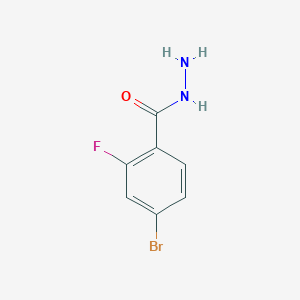
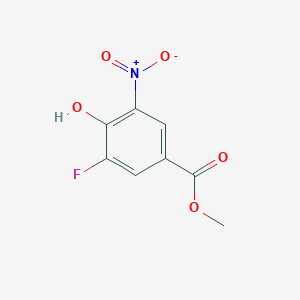
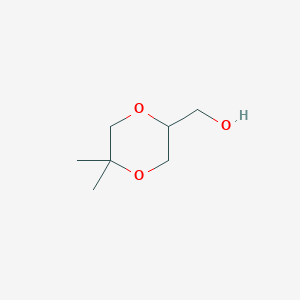
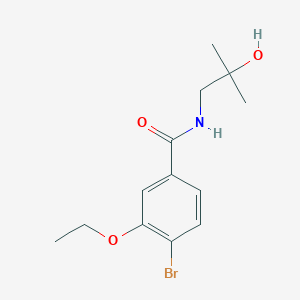
![5-(hydroxymethyl)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B1456384.png)